1-Bromo-3-iodo-2-propoxybenzene
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Overview
Description
1-Bromo-3-iodo-2-propoxybenzene is an organic compound with the molecular formula C9H10BrIO. It is a derivative of benzene, where the benzene ring is substituted with bromine, iodine, and propoxy groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-iodo-2-propoxybenzene typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution, where a benzene derivative undergoes substitution reactions to introduce the bromine and iodine atoms. The propoxy group can be introduced via nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of such compounds often involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-iodo-2-propoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: Both the bromine and iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Electrophilic Substitution: Reagents like bromine or iodine in the presence of a catalyst.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed depend on the type of reaction and the reagents used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound.
Scientific Research Applications
1-Bromo-3-iodo-2-propoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Research into its potential as a precursor for pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-3-iodo-2-propoxybenzene in chemical reactions involves the interaction of its functional groups with various reagents. The bromine and iodine atoms can act as leaving groups in substitution reactions, while the propoxy group can participate in nucleophilic attacks. The molecular targets and pathways involved depend on the specific reaction and conditions.
Comparison with Similar Compounds
1-Bromo-3-iodobenzene: Lacks the propoxy group, making it less versatile in certain reactions.
1-Iodo-3-propoxybenzene: Lacks the bromine atom, affecting its reactivity in substitution reactions.
1-Bromo-2-propoxybenzene: Different substitution pattern, leading to different reactivity and applications.
Uniqueness: 1-Bromo-3-iodo-2-propoxybenzene is unique due to the presence of both bromine and iodine atoms along with a propoxy group, providing a combination of reactivity and functionalization options that are not available in similar compounds.
This comprehensive overview highlights the significance of this compound in various fields of research and industry. Its unique structure and reactivity make it a valuable compound for further study and application.
Properties
Molecular Formula |
C9H10BrIO |
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Molecular Weight |
340.98 g/mol |
IUPAC Name |
1-bromo-3-iodo-2-propoxybenzene |
InChI |
InChI=1S/C9H10BrIO/c1-2-6-12-9-7(10)4-3-5-8(9)11/h3-5H,2,6H2,1H3 |
InChI Key |
OYKNHMCYHKVCNK-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=CC=C1I)Br |
Origin of Product |
United States |
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